KIST301072
Description
Overview of Receptor Tyrosine Kinases as Oncogenic Drivers
Receptor Tyrosine Kinases (RTKs) are a diverse family of transmembrane receptors that are critical for transmitting extracellular signals into the cell, regulating fundamental cellular processes such as growth, differentiation, metabolism, and survival researchgate.net. They function by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on target proteins, a process known as tyrosine phosphorylation nih.gov.
Dysregulation of RTK signaling is a hallmark of many human diseases, particularly cancer researchgate.net. Oncogenic mechanisms involving RTKs include gene amplification, activating mutations, and chromosomal rearrangements, which can lead to constitutive, ligand-independent activation of these kinases researchgate.netnih.govuni-koeln.depnas.org. This aberrant activation drives uncontrolled cell proliferation, survival, and metastasis, establishing RTKs as potent oncogenic drivers uni-koeln.depnas.org. Consequently, RTKs have become a major focus for targeted therapeutic strategies, with numerous small molecule tyrosine kinase inhibitors (TKIs) having been developed and approved for clinical use in various cancer types researchgate.net.
Significance of ROS1 Kinase in Non-Small Cell Lung Cancer (NSCLC) and Other Malignancies
Proto-oncogene tyrosine-protein kinase ROS1 (ROS1) is an orphan receptor tyrosine kinase encoded by the ROS1 gene ascopubs.orgfrontiersin.org. Chromosomal rearrangements involving the ROS1 gene lead to oncogenic gene fusions that result in constitutively active ROS1 kinase ascopubs.orglcfamerica.org. These rearrangements have been identified as oncogenic drivers in a subset of cancers.
ROS1 gene fusions are particularly significant in Non-Small Cell Lung Cancer (NSCLC), where they are found in approximately 0.9% to 2.6% of patients frontiersin.orglcfamerica.orgnih.govresearchgate.net. ROS1-rearranged NSCLC often presents as lung adenocarcinoma and shares several clinical characteristics with ALK-rearranged NSCLC, including a higher prevalence in younger, non-smoking individuals ascopubs.orgfrontiersin.orgresearchgate.net. Both ROS1- and ALK-rearranged NSCLC are considered oncogene-addicted tumors, meaning their growth and survival are highly dependent on the activity of these fusion kinases ascopubs.orgresearchgate.net.
Beyond NSCLC, oncogenic ROS1 rearrangements have also been reported in other malignancies, including glioblastomas, cholangiocarcinoma, ovarian cancer, gastric cancer, and colorectal cancer ascopubs.orgresearchgate.net. Given its role as an oncogenic driver, ROS1 has been recognized as a valuable therapeutic target, and TKIs designed to inhibit ROS1 kinase activity have demonstrated clinical benefits in patients with ROS1-positive tumors frontiersin.orgnih.gov. For instance, crizotinib (B193316), initially developed as a MET inhibitor, was later found to effectively inhibit ALK and ROS1, leading to its approval for ROS1-positive NSCLC ascopubs.orgnih.govamegroups.org.
Introduction to KIST301072 as a Pyrazole-Based Lead Compound for ROS1 Kinase Inhibition Research
This compound was identified as a pioneering selective inhibitor for ROS1 receptor tyrosine kinase researchgate.netresearchgate.nettandfonline.com. This compound is characterized by its pyrazole-based chemical structure amegroups.orgresearchgate.netresearchgate.netnih.gov. In initial screening against a panel of 45 different kinases, this compound demonstrated a remarkable 94% inhibition of ROS1 kinase enzymatic activity at a concentration of 10 µM, while exhibiting less than 30% inhibition against all other kinases tested researchgate.net.
Further quantitative analysis revealed an inhibitory concentration 50% (IC50) value of 199 nM for ROS1 kinase researchgate.netresearchgate.nettandfonline.com. This compound, along with its simplified derivative KIST301080 (IC50 of 209 nM), has been recognized as a promising lead compound for the ongoing development of more potent and selective ROS1 kinase inhibitors researchgate.nettandfonline.com. Subsequent research efforts, building upon the scaffold of this compound, have led to the synthesis and evaluation of new pyrazol-4-ylpyrimidine derivatives. Notably, some of these derivatives have shown enhanced potency and selectivity; for example, compound 7c exhibited an IC50 of 24 nM against ROS1 and approximately 170-fold selectivity over ALK, a kinase that shares about 49% amino acid sequence homology with ROS1 in the kinase domain researchgate.netnih.gov.
The detailed research findings for this compound highlight its significant inhibitory activity and selectivity:
Table 1: Inhibitory Activity of this compound against ROS1 Kinase
| Compound | Kinase | IC50 (nM) | Selectivity (vs. ALK) |
| This compound | ROS1 | 199 | Not specified |
| KIST301080 | ROS1 | 209 | Not specified |
| Compound 7c | ROS1 | 24 | ~170-fold |
| Compound 7c | ALK | - | - |
Note: Selectivity for this compound was demonstrated by <30% inhibition against 44 other kinases at 10 µM researchgate.net.
These findings underscore this compound's potential as a foundation for developing novel selective therapeutics, not only for NSCLC but also for other malignancies where ROS1 plays an oncogenic role, such as astrocytomas researchgate.net.
Contextualization of this compound within Kinase Inhibitor Development
The development of kinase inhibitors is a complex yet highly impactful area of pharmaceutical research, particularly in oncology reactionbiology.comfrontiersin.org. Kinases are attractive drug targets due to their central role in regulating cellular functions, and their dysregulation is implicated in numerous diseases frontiersin.org. However, the high degree of sequence and structural conservation within the catalytic domains of different kinases presents a significant challenge in designing inhibitors with high selectivity, thereby minimizing off-target effects and potential toxicities elifesciences.org.
This compound exemplifies a successful early stage in kinase inhibitor development: lead identification reactionbiology.com. Its discovery as a selective ROS1 inhibitor provided a crucial starting point for further medicinal chemistry efforts. The subsequent development of more potent derivatives, such as compound 7c, based on the this compound scaffold, illustrates the iterative process of lead optimization and structure-activity relationship (SAR) studies that are fundamental to kinase inhibitor development tandfonline.comnih.gov. This process involves systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and other desirable pharmacological properties reactionbiology.com.
The ongoing research into compounds like this compound and its derivatives contributes to the broader field of targeted cancer therapy. It highlights the continuous pursuit of novel molecules that can precisely inhibit specific oncogenic kinases, aiming to overcome challenges such as acquired drug resistance and to provide more effective treatment options for patients nih.govresearchgate.netelifesciences.orgnih.gov.
Properties
Molecular Formula |
C26H25N5O2 |
|---|---|
Molecular Weight |
439.52 |
IUPAC Name |
(S)-2-(3-(3-Hydroxy-5-methylphenyl)-4-(6-(3-hydroxybutyl)-[2,3'-bipyridin]-4-yl)-1H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C26H25N5O2/c1-17-10-21(13-23(33)11-17)26-24(16-31(30-26)9-7-27)20-12-22(6-5-18(2)32)29-25(14-20)19-4-3-8-28-15-19/h3-4,8,10-16,18,32-33H,5-6,9H2,1-2H3/t18-/m0/s1 |
InChI Key |
JFOVZFUZCSOSNL-SFHVURJKSA-N |
SMILES |
N#CCN1N=C(C2=CC(C)=CC(O)=C2)C(C3=CC(C4=CC=CN=C4)=NC(CC[C@@H](O)C)=C3)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KIST-301072; KIST 301072; KIST301072 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Kist301072
Design Principles for Pyrazole-Based ROS1 Kinase Inhibitors
The design of pyrazole-based ROS1 kinase inhibitors, including KIST301072, leverages the inherent properties of the pyrazole (B372694) scaffold. The pyrazole moiety is crucial in forming a single hydrogen bond with the hinge region of the kinase, a common interaction point for ATP-competitive inhibitors. ebi.ac.uk Additionally, a halogen-substituted benzene (B151609) ring is often incorporated to facilitate interactions within the hydrophobic pocket beneath the P-loop, contributing to binding affinity and selectivity. ebi.ac.uk
The high degree of sequence homology between the catalytic domains of ALK (Anaplastic Lymphoma Kinase) and ROS1 suggests that inhibitors targeting one kinase may also show activity against the other. nih.gov This principle has guided the development of dual ROS1/ALK inhibitors, although structural differences between the two kinase domains are exploited for designing more selective compounds. nih.gov Computational structural modeling and resistance screening are employed to define therapeutically relevant differences between ROS1 and ALK, aiding in the design of improved and potent inhibitors. nih.gov
Multi-step Synthetic Routes for this compound
The detailed multi-step synthetic route for this compound was first described in the original discovery paper by Park et al. in 2012, titled "Synthesis and Biological Activity of New 4-(Pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles Derivatives as ROS Receptor Tyrosine Kinase Inhibitors". researchgate.netgriffith.edu.auresearchgate.netnih.gov As a member of the 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles class, its synthesis typically involves a series of reactions to construct the pyrazole ring and append the various aromatic substituents.
Synthetic Strategies for this compound Analogs and Derivatives
Following the discovery of this compound and KIST301080, extensive structure-activity relationship (SAR) studies were conducted to explore the chemical scaffold and develop more potent and selective derivatives. nih.govnih.govgriffith.edu.au These studies led to the design and synthesis of various analogs, often involving modifications to the central pyrazole ring or the attached side chains.
New pyrazol-4-ylpyrimidine derivatives have been designed and synthesized based on this compound as a lead compound, aiming for potent and selective ROS1 kinase inhibition. nih.govuni.lu These derivatives often involve the construction of a pyrimidine (B1678525) ring linked to a pyrazole scaffold. General synthetic approaches for pyrazol-4-ylpyrimidine derivatives can include cyclocondensation reactions. For instance, the reaction of 5-formyluracil (B14596) derivatives with hydrazines in the presence of acetic acid has been shown to produce 4-allophanoylpyrazoles via a pyrimidine-to-pyrazole ring transformation. tandfonline.com Other methods involve the design of 2,4-diamino-5-pyrazol-4-yl pyrimidine derivatives.
Research findings indicate that compounds like 6a-e and 7a-e, which are pyrazol-4-ylpyrimidine derivatives, demonstrated good to excellent activities against ROS1 kinase, with some being more potent than this compound itself. uni.lu Compound 7c, for example, exhibited an IC₅₀ of 24 nM and a ROS1 inhibitory selectivity of approximately 170-fold over ALK. uni.lu
A novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives (compounds 4a–f, 5a–f, 6a–f, and 7a–f) were designed based on this compound and KIST301080 and synthesized in 4–5 steps. griffith.edu.au These derivatives explore the effect of changing the central pyrazole ring into an open form. griffith.edu.au
General procedures for the synthesis of these compounds involve multiple steps. For example, the synthesis of ethanone derivatives (e.g., 4a-f) and ethanol (B145695) derivatives (e.g., 6a-f) typically proceeds through intermediates such as 2-chloro-6-substituted-pyrimidin-4-yl-1-(3-methoxy-5-methylphenyl)ethanone compounds (e.g., 3c, 3d, 3f). These intermediates are then further reacted to introduce the desired pyrimidine-4-yl-ethanol or ethanone functionalities. griffith.edu.au The structures of these newly synthesized compounds are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy. griffith.edu.au
Synthesis of Pyrazol-4-ylpyrimidine Derivatives
Advanced Chemical Synthesis Techniques Utilized
The synthesis of this compound and its analogs often employs various advanced chemical synthesis techniques to improve efficiency, yield, and selectivity. Beyond standard purification and characterization methods like flash column chromatography, ¹H-NMR, ¹³C-NMR, 2D-NMR, IR, and HPLC, griffith.edu.auresearchgate.net more specialized techniques are also utilized.
Microwave Irradiation: This technique is increasingly used in the synthesis of pyrazole derivatives, offering significant advantages such as reduced reaction times and improved yields compared to conventional heating methods. researchgate.net
Ultrasound Irradiation: Similar to microwave irradiation, ultrasound can enhance reaction rates and yields in the synthesis of pyrazole derivatives. researchgate.net
Multi-component Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering high atom economy and synthetic efficiency. MCRs have been reported for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. griffith.edu.au
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool in organic synthesis, enabling various C-C and C-heteroatom bond formations, which are crucial for constructing complex heterocyclic systems like those found in this compound analogs. researchgate.netgriffith.edu.au
Computational Modeling and Docking Studies: Prior to experimental synthesis, in silico modeling and molecular docking studies are extensively used to design compounds with optimal binding characteristics to the ROS1 active site. researchgate.netuni.lu This computational approach helps predict essential features for inhibitory activity and guides the rational design of new inhibitors, thereby streamlining the drug discovery process. uni.lu
Data Tables
Table 1: ROS1 Kinase Inhibitory Activity of this compound and KIST301080
| Compound | IC₅₀ (nM) | Kinases Tested Against | Reference |
| This compound | 199 | 45 | uni.lunih.govnih.gov |
| KIST301080 | 209 | 45 | uni.lunih.govnih.gov |
Table 2: ROS1 Kinase Inhibitory Activity of Selected Pyrazol-4-ylpyrimidine Derivatives
| Compound | IC₅₀ (nM) | Selectivity vs. ALK | Reference |
| 7c | 24 | ~170-fold | uni.lu |
Molecular Mechanism of Kist301072 Action As a Kinase Inhibitor
KIST301072 as a Selective Inhibitor of ROS1 Kinase Activity
This compound was identified as one of the first selective pyrazole-based inhibitors for ROS1 receptor tyrosine kinase (RTK). Initial screenings against a panel of 45 kinases demonstrated its good inhibitory activity against ROS1, with an IC₅₀ value of 199 nM. amegroups.orgresearchgate.nettandfonline.comamegroups.cnmolaid.com Importantly, its inhibitory activity against the majority of other kinases tested was found to be below 30%, highlighting its selectivity for ROS1. molaid.commolaid.com This selectivity positions this compound as a promising lead compound for the development of more potent and specific ROS1 kinase inhibitors. researchgate.nettandfonline.com
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Selectivity Note |
| ROS1 | 199 | Selective inhibition amegroups.orgresearchgate.nettandfonline.comamegroups.cnmolaid.com |
| Other 44 Kinases | >30% inhibition | Activity generally below 30% molaid.commolaid.com |
Molecular Interactions within the ATP-Binding Site of ROS1 Kinase
This compound is understood to exhibit a binding behavior within the ROS1 active site that is similar to that of Crizotinib (B193316), another known ROS1 inhibitor. researchgate.net The ATP-binding site of ROS1 kinase is located in the cleft between its N-terminal and C-terminal domains. tandfonline.comresearchgate.net Studies on Crizotinib's interaction with ROS1, which can be extrapolated due to structural similarities, indicate that hinge interactions are crucial. For instance, Crizotinib forms a hydrogen bond between its pyridine (B92270) moiety and the backbone nitrogen of Met2029 within the ROS1 kinase domain. tandfonline.comresearchgate.net This hydrogen bond represents a key direct polar interaction. researchgate.net Additionally, the G2032 residue in ROS1, situated at the solvent front, is known to engage in a Van der Waals interaction with the pyrazole (B372694) ring of Crizotinib. tandfonline.com While a tridimensional structure of the ROS1 receptor is not always available, homology models, often based on structurally related receptors like ALK or IGF-1R, are utilized to study ligand-receptor interactions and elucidate binding modes. amegroups.orgtandfonline.com
Comparative Analysis of this compound Inhibition Profile Against ALK Kinase
ROS1 and ALK kinases share significant structural homology, with approximately 49% amino acid sequence identity in their kinase domains. amegroups.orgresearchgate.netnih.govresearchgate.net Despite this similarity, this compound demonstrates a preferential inhibitory activity towards ROS1. While this compound itself shows an IC₅₀ of 199 nM against ROS1, derivatives based on its pyrazole scaffold have been developed that exhibit even greater selectivity. For example, one such derivative, compound 7c, demonstrated approximately 170-fold greater inhibitory selectivity for ROS1 compared to ALK. researchgate.netresearchgate.net This suggests that this compound, as a lead compound, possesses inherent structural features that confer a degree of selectivity for ROS1 over ALK.
Table 2: Comparative IC₅₀ Values for this compound and a Derivative
| Compound | ROS1 IC₅₀ (nM) | ALK Selectivity (fold) |
| This compound | 199 amegroups.orgresearchgate.nettandfonline.comamegroups.cnmolaid.com | Selective (activity against other kinases generally <30%) molaid.commolaid.com |
| Compound 7c (derivative) | 24 researchgate.netresearchgate.net | ~170-fold selective over ALK researchgate.netresearchgate.net |
Downstream Signaling Pathway Modulation by this compound
As a kinase inhibitor targeting ROS1, this compound is expected to modulate the downstream signaling pathways that are aberrantly activated by oncogenic ROS1 fusion proteins. The primary mechanism of action for such inhibitors involves binding to the ATP-binding site of the target kinases, thereby inhibiting their phosphorylation activity. patsnap.com This inhibition is critical because the phosphorylation of tyrosine residues on these kinases is a key step in activating downstream signaling pathways that promote cellular processes such as proliferation, survival, and migration. patsnap.com
By effectively blocking ROS1 kinase activity, this compound is anticipated to suppress various oncogenic signaling pathways. These can include, but are not limited to, the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. patsnap.com Disruption of these crucial pathways can lead to the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death) in tumor cells, ultimately contributing to a reduction in tumor growth. patsnap.com
Structure Activity Relationship Sar Studies of Kist301072 and Its Analogs
Elucidation of Essential Structural Features for ROS1 Kinase Inhibition
KIST301072 was initially identified as a selective inhibitor of ROS1 receptor tyrosine kinase (RTK), demonstrating an inhibitory concentration 50 (IC₅₀) value of 199 nM against ROS1 kinase nih.govnih.gov. Its selectivity was further highlighted by showing less than 30% inhibition against a panel of 45 other kinases nih.gov. This initial discovery established this compound as a promising lead compound.
Further research has underscored the importance of the bipyridinyl pyrazole (B372694) scaffold as a core structure for potent ROS1 kinase inhibitors nih.gov. Through in silico modeling, particularly with compound 7c (a derivative of this compound), essential structural features for ROS1 inhibitory activity have been revealed. These computational insights have facilitated the development of a hypothetical model that predicts the necessary features for effective ROS1 inhibition, guiding the design of subsequent compounds nih.govresearchgate.net.
Impact of Pyrazole Core Modifications on Inhibitory Potency
The pyrazole core is a well-recognized pharmacophore in medicinal chemistry, contributing to diverse pharmacological activities researchgate.netnih.gov. This compound and its equipotent derivative KIST301080 (IC₅₀ = 209 nM) are notable examples of pyrazole-based selective ROS1 inhibitors nih.govnih.govproquest.com.
Building upon the foundation of this compound, researchers have synthesized and screened a series of new pyrazol-4-ylpyrimidine derivatives. These modifications to the pyrazole core and its immediate substituents have led to compounds with significantly enhanced activity against ROS1 kinase nih.govresearchgate.netmdpi-res.com. For instance, compounds within the 6a-e and 7a-e series exhibited good to excellent inhibitory activities, with several compounds proving more potent than the original this compound nih.govnih.govresearchgate.netmdpi-res.com. Notably, compound 7c emerged as the most potent derivative, achieving an IC₅₀ value of 24 nM against ROS1 kinase. This substantial improvement in potency (approximately 8-fold compared to this compound) demonstrates the critical impact of strategic modifications to the pyrazole core and its appended functionalities on inhibitory strength nih.govnih.govresearchgate.netmdpi-res.com.
Optimizing Substituent Effects for Enhanced ROS1 Selectivity
Beyond potency, achieving high selectivity is a paramount goal in kinase inhibitor development to minimize off-target effects. This compound initially showed promising selectivity, with low inhibition across a broad panel of other kinases nih.gov. Subsequent SAR efforts focused on optimizing substituent effects to further enhance this selectivity.
A significant achievement in this regard is compound 7c, which not only demonstrated superior potency but also exhibited remarkable selectivity for ROS1 kinase nih.govnih.govresearchgate.netmdpi-res.com. Compound 7c displayed approximately 170-fold selectivity relative to ALK (anaplastic lymphoma kinase), despite ROS1 and ALK sharing a considerable 49% amino acid sequence homology in their kinase domains nih.govnih.govresearchgate.netmdpi-res.com. This high degree of selectivity underscores the success of specific substituent modifications on the pyrazol-4-ylpyrimidine scaffold in differentiating between closely related kinases. The detailed SAR of the bipyridinyl pyrazole scaffold has been well-established, linking specific structural features to both potency and selectivity profiles nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach widely employed in drug discovery to establish mathematical relationships between the chemical structures of molecules and their biological activities umh.es. This methodology aids in predicting the activity of new compounds and identifying optimal structural requirements.
For ROS1 kinase inhibitors, including derivatives related to this compound, virtual screening strategies incorporating molecular docking have been utilized nih.gov. The results from these docking studies, which predict how compounds bind to the active site of the kinase, have shown consistency with the observed SAR specifications nih.gov. While specific, detailed QSAR models explicitly for this compound derivatives are not extensively detailed in the provided literature, the application of such computational methods is a recognized practice for pyrazole derivatives to guide analogue-based design and predict their biological activities umh.es. The systematic design and evaluation of compounds like 6a-e and 7a-e, leading to the identification of more potent and selective inhibitors such as 7c, inherently rely on an understanding of how structural changes quantitatively impact activity, a principle central to QSAR.
Data Tables
| Compound Name | ROS1 IC₅₀ (nM) | Selectivity vs. ALK | Other Kinase Inhibition (45 kinases) |
| This compound | 199 nih.govnih.gov | - | <30% nih.gov |
| KIST301080 | 209 nih.govnih.gov | - | - |
| Compound 7c | 24 nih.govnih.govresearchgate.netmdpi-res.com | ~170-fold nih.govnih.govresearchgate.net | - |
Preclinical in Vitro Biological Evaluation of Kist301072
Biochemical Kinase Inhibition Assays for ROS1 and Related Kinases
In biochemical kinase inhibition assays, KIST301072 demonstrated good inhibitory activity against ROS1. Specifically, it exhibited an IC50 value of 199 nM against ROS1 kinase nih.govwikipedia.orgwikipedia.org. Another pyrazole (B372694) derivative, KIST301080, showed comparable activity with an IC50 of 209 nM nih.govwikipedia.orgwikipedia.org. For comparison, crizotinib (B193316), a well-known multi-targeted tyrosine kinase inhibitor, has shown an in vitro IC50 of 1.7 nM against ROS1 in enzymatic assays nih.gov.
Table 1: Biochemical Kinase Inhibition (IC50 Values)
| Compound | Target Kinase | IC50 (nM) |
| This compound | ROS1 | 199 |
| KIST301080 | ROS1 | 209 |
| Crizotinib | ROS1 | 1.7 |
Kinase Selectivity Profiling Across a Broad Kinase Panel
This compound has been characterized as a ROS1-selective compound nih.govwikipedia.orgwikipedia.org. Its selectivity was assessed by testing its inhibitory activity against a panel of 45 different kinases nih.govwikipedia.orgwikipedia.org. The importance of broad kinase selectivity profiling lies in identifying potential off-target effects, which can lead to unwanted side effects or predict efficacy across related kinase families mims.commims.commims.comguidetopharmacology.org. While direct comprehensive selectivity data for this compound across the entire 45-kinase panel were not explicitly detailed in the provided information, the classification of this compound as a "selective" ROS1 compound suggests a favorable profile. Further research building upon this compound, such as compound 7c, has demonstrated significant selectivity, with approximately 170-fold selectivity against ROS1 relative to ALK, despite the 49% amino acid sequence homology between their kinase domains wikipedia.org. This suggests that this compound itself possesses a degree of selectivity over ALK and other kinases.
Cellular Anti-Proliferative Efficacy in ROS1-Rearranged Cancer Cell Lines (e.g., NSCLC)
ROS1 gene rearrangements are recognized oncogenic drivers in a subset of NSCLC patients, leading to constitutive kinase activity that promotes tumor growth nih.govmrc.ac.ukguidetomalariapharmacology.org. Given this compound's potent biochemical inhibition of ROS1, it is expected to exert anti-proliferative effects in cancer cell lines harboring these rearrangements. The HCC78 cell line, established from a pleural effusion of an NSCLC patient, is a well-characterized model with a SLC34A2-ROS1 rearrangement bidd.group. This cell line has been instrumental in the development and evaluation of ROS1-targeting tyrosine kinase inhibitors (TKIs), demonstrating sensitivity to compounds like crizotinib guidetomalariapharmacology.orgbidd.groupuni.lu. Therefore, this compound's inhibitory activity against ROS1 suggests its potential to inhibit the proliferation of ROS1-rearranged cancer cell lines such as HCC78.
Investigation of this compound Effects on Cellular Signaling Pathways
ROS1 fusion proteins, due to their constitutive catalytic activity, activate various downstream cellular signaling pathways that are critical for cell survival, growth, and proliferation guidetomalariapharmacology.org. Key pathways known to be activated by oncogenic ROS1 fusions include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway guidetomalariapharmacology.orgmrc.ac.uk. As a ROS1 kinase inhibitor, this compound is anticipated to modulate these pathways by blocking the aberrant ROS1 activity. Inhibition of ROS1 by this compound would lead to a reduction in the phosphorylation of downstream effectors within these pathways, thereby impeding the pro-survival and pro-proliferative signals that drive cancer cell growth. This modulation of critical signaling cascades is a fundamental mechanism by which ROS1 inhibitors exert their anti-cancer effects.
Table 2: Key Cellular Signaling Pathways Activated by ROS1 Fusions and Expected Modulation by this compound
| Signaling Pathway | Role in Cancer (Activated by ROS1 Fusions) | Expected Effect of this compound Inhibition |
| MAPK/ERK | Regulates cell proliferation, differentiation, and survival guidetomalariapharmacology.org | Inhibition/Downregulation |
| PI3K/AKT/mTOR | Controls cell growth, metabolism, survival, and protein synthesis guidetomalariapharmacology.orgmrc.ac.uk | Inhibition/Downregulation |
| JAK/STAT | Involved in cell growth, survival, and immune responses guidetomalariapharmacology.org | Inhibition/Downregulation |
Computational Chemistry and Molecular Modeling for Kist301072 Research
Molecular Docking Studies of KIST301072 within the ROS1 Kinase Active Site
Molecular docking simulations have been extensively applied to elucidate the binding interactions and explain the potency of this compound as a ROS1 kinase inhibitor tandfonline.comresearchgate.net. These studies typically utilize the crystal structure of the ROS1 kinase enzyme, often co-crystallized with known inhibitors like crizotinib (B193316) (PDB code 3zbf), to model the ligand-receptor interactions tandfonline.comresearchgate.net.
Ligand-Based Drug Design (LBDD) Approaches for this compound Analogs
Ligand-Based Drug Design (LBDD) approaches are particularly valuable in drug discovery when detailed three-dimensional structural information of the biological target is unavailable nih.gov. These methods rely on the knowledge derived from existing active molecules to infer the characteristics necessary for binding to a target. This compound has served as a foundational lead compound for the design and synthesis of new series of pyrazol-4-ylpyrimidine and pyrimidin-4-yl-ethanol/ethanone (B97240) derivatives aimed at targeting ROS1 kinase researchgate.netcolab.wstandfonline.comresearchgate.net.
The process of designing these novel compounds "based on" the structure of this compound inherently involves LBDD principles, where the structural features and activity of the lead compound guide the modifications for new analogs researchgate.nettandfonline.com. LBDD encompasses various techniques, including 3D quantitative structure-activity relationships (3D QSAR) and pharmacophore modeling, which are used to establish structure-activity relationships (SARs) nih.govbiosolveit.de. Comprehensive SAR studies have been conducted for lead compounds like this compound and KIST301080 to understand how structural changes impact their ROS1 inhibitory activity . The exploration of chemically diverse analogs helps in identifying the effects of different functional groups on potency, selectivity, and other pharmacokinetic properties biosolveit.de.
Structure-Based Drug Design (SBDD) Methodologies Applied to this compound Optimization
Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of the target protein to guide the design and optimization of chemical compounds swri.org. The availability of ROS1 kinase crystal structures, such as the one co-crystallized with crizotinib (PDB code 3zbf), has enabled the application of SBDD methodologies in the research and optimization of this compound and its derivatives tandfonline.comresearchgate.netmdpi.com.
In silico modeling of more potent derivatives, like compound 7c (IC50 = 24 nM), at the ROS1 active site has been instrumental in revealing crucial structural features essential for their enhanced inhibitory activity researchgate.netmolaid.com. This direct application of SBDD allows for a rational approach to modifying the lead compound's structure to improve its binding affinity and selectivity. The integration of SBDD with LBDD is a common strategy in the development of potent and selective kinase inhibitors, including those targeting ROS1 and ALK, which share significant homology in their kinase domains researchgate.netnih.gov.
Development and Validation of Pharmacophore Models for ROS1 Kinase Inhibitors
Pharmacophore models are three-dimensional representations that describe the essential steric and electronic features required for a molecule to interact productively with a biological target wjgnet.com. Based on the detailed studies of this compound and its derivatives, researchers have been able to construct hypothetical models that predict the necessary features for effective ROS1 inhibitory activity researchgate.netmolaid.com. The validity of such models is typically confirmed through testing against additional sets of compounds researchgate.net.
These pharmacophore models serve as powerful computational tools for in silico screening of vast chemical libraries, facilitating the identification of novel small molecule inhibitors that possess the complementary binding features for the ROS1 active site wjgnet.com. Both receptor-based (utilizing the target's 3D structure) and ligand-based (derived from known active molecules) approaches can be employed for generating pharmacophore hypotheses wjgnet.com. For instance, a structure-based pharmacophore model was developed using the crystal structure of ROS1 complexed with lorlatinib (B560019) (PDB ID: 4UXL) to identify inhibitors effective against both wild-type and mutant ROS1 kinase domains, demonstrating the utility of this approach for ROS1 inhibitors nih.govresearchgate.net. The insights gained from this compound research contribute to the ongoing refinement and validation of such predictive pharmacophore models for ROS1 kinase inhibitors.
Data Tables
Table 1: ROS1 Kinase Inhibitory Activity of this compound and Related Compounds
| Compound | ROS1 Kinase IC50 (nM) | Reference |
| This compound | 199 | researchgate.netresearchgate.netcolab.ws |
| KIST301080 | 209 | researchgate.netresearchgate.net |
| Compound 7c | 24 | researchgate.netcolab.wsmolaid.com |
Future Research Trajectories and Preclinical Therapeutic Implications of Kist301072
Strategies for Developing Next-Generation KIST301072 Analogs with Improved Efficacy
This compound was initially identified as the first selective inhibitor for ROS1 receptor tyrosine kinase (RTK) among a panel of 45 kinases, exhibiting an inhibitory concentration 50% (IC50) of 199 nM researchgate.netnih.govresearchgate.netnih.govmdpi-res.com. Following its discovery, a related compound, KIST301080, was developed, demonstrating comparable inhibitory activity with an IC50 of 209 nM nih.govresearchgate.netmdpi-res.comglixxlabs.comglixxlabs.com. These compounds served as promising lead structures for further medicinal chemistry efforts aimed at improving potency and selectivity.
Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key chemical features essential for ROS1 kinase inhibition within this novel pyrazole (B372694) scaffold nih.gov. These investigations involved the design, synthesis, and screening of numerous derivatives based on the core structures of this compound and KIST301080. A notable outcome of these efforts was the development of new pyrazol-4-ylpyrimidine derivatives, some of which exhibited significantly improved activity against ROS1 kinase umh.estandfonline.comlookchem.comresearchgate.net.
Among these next-generation compounds, compound 7c emerged as particularly potent, demonstrating an IC50 of 24 nM against ROS1, making it considerably more active than the original this compound umh.estandfonline.comlookchem.comresearchgate.net. Furthermore, compound 7c displayed remarkable selectivity, showing approximately 170-fold greater inhibition of ROS1 compared to ALK, a kinase that shares about 49% amino acid sequence homology with ROS1 in the kinase domain umh.eslookchem.com. In silico modeling of compound 7c at the ROS1 active site has provided crucial insights into the molecular interactions governing its inhibitory activity, leading to the development of a hypothetical model that predicts essential features for potent ROS1 inhibition umh.eslookchem.comresearchgate.net. Further SAR studies have also explored modifications such as changing the central pyrazole ring into an open form, and novel pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives have been synthesized, generally showing micromolar range inhibitory activity against ROS1 kinase nih.govglixxlabs.comhodoodo.com.
Table 1: Inhibitory Activity of this compound and its Analogs against ROS1 Kinase
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. ALK | Reference |
| This compound | ROS1 | 199 | Not specified | researchgate.netnih.govresearchgate.netnih.govmdpi-res.comglixxlabs.com |
| KIST301080 | ROS1 | 209 | Not specified | nih.govresearchgate.netmdpi-res.comglixxlabs.comglixxlabs.com |
| Compound 7c | ROS1 | 24 | ~170-fold selective | umh.estandfonline.comlookchem.comresearchgate.net |
Research into Potential Mechanisms of Acquired Resistance to this compound
Acquired resistance to targeted therapies is a significant challenge in cancer treatment, often leading to disease progression despite initial clinical responses. In the context of ROS1-driven cancers, resistance mechanisms have been observed with first-generation ROS1 inhibitors like crizotinib (B193316). For instance, mutations in the CD74-ROS1 fusion gene, such as the G2032R mutation, have been identified as a cause of acquired resistance to crizotinib, conferring resistance through steric interference with drug binding nih.govglixxlabs.comlookchem.com. This highlights the adaptive capacity of cancer cells to bypass kinase inhibition.
While specific mechanisms of acquired resistance directly attributed to this compound have not been extensively detailed in the current literature, future research trajectories for this compound and its advanced analogs must proactively investigate these potential pathways. This would involve:
In vitro mutagenesis studies: Introducing known resistance mutations (e.g., those identified in response to other ROS1 inhibitors) into ROS1-driven cancer cell lines and evaluating their impact on this compound efficacy.
Long-term drug exposure experiments: Culturing ROS1-positive cancer cells with increasing concentrations of this compound to select for resistant clones, followed by genomic and proteomic analysis to identify novel resistance mutations or bypass signaling pathways.
Analysis of patient samples: If this compound progresses to clinical trials, analyzing tumor biopsies from patients who develop resistance to identify the underlying molecular changes.
Understanding these resistance mechanisms will be crucial for designing next-generation this compound analogs that can overcome such resistance, or for developing rational combination therapies to preempt or circumvent resistance development.
Exploration of this compound in Other Kinase-Driven Oncological Contexts
This compound's primary focus is its potent inhibition of ROS1 kinase nih.gov. ROS1 gene rearrangements are well-established oncogenic drivers, particularly in a subset of non-small cell lung cancer (NSCLC), where they define a distinct molecular subtype researchgate.netnih.govmdpi-res.comglixxlabs.com. The activation of ROS1 kinase leads to the aberrant activation of several downstream oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, and RAS/MAPK/ERK, which promote cancer cell growth glixxlabs.com.
Beyond NSCLC, ROS1 rearrangements and mutations have been reported in other cancer types, albeit at varying frequencies. These include glioblastoma multiforme, cholangiocarcinoma, gastric adenocarcinoma, meningiomas, and astrocytomas mdpi-res.comnih.gov. The presence of ROS1 alterations in these diverse malignancies suggests that this compound could potentially have therapeutic utility in these contexts as well.
The structural and functional similarities between ROS1 and ALK (Anaplastic Lymphoma Kinase) are noteworthy; ROS1 shares approximately 49% amino acid sequence homology with ALK in the kinase domain and up to 77% identity in the ATP-binding site glixxlabs.comumh.eslookchem.com. This high degree of homology has led to some ALK inhibitors also showing activity against ROS1. However, this compound and its advanced analogs, such as compound 7c, have demonstrated significant selectivity for ROS1 over ALK, indicating a targeted approach to ROS1 inhibition umh.eslookchem.com. This selectivity is important for minimizing off-target effects and potentially improving the therapeutic index. Further exploration would involve screening this compound and its optimized analogs against a broader panel of cancer cell lines harboring different ROS1 alterations, as well as investigating its activity in preclinical models of other ROS1-driven cancers beyond NSCLC.
Preclinical Investigations into Combination Therapies Involving this compound
Combination therapies are a cornerstone of modern cancer treatment, often employed to enhance therapeutic efficacy, overcome or prevent drug resistance, and target multiple signaling pathways simultaneously. While specific preclinical data on combination therapies involving this compound are not extensively detailed in the current literature, future research will undoubtedly explore such strategies to maximize its therapeutic impact in ROS1-driven malignancies.
The rationale for combining this compound with other agents could include:
Overcoming Resistance: As discussed in Section 7.2, acquired resistance to ROS1 inhibitors is a concern. Combining this compound with inhibitors of downstream signaling pathways (e.g., MEK, PI3K/AKT/mTOR inhibitors) or with agents that target alternative oncogenic drivers could potentially circumvent resistance mechanisms.
Enhancing Efficacy: Synergistic effects can be achieved by combining this compound with conventional chemotherapy, other targeted agents, or immunotherapies. For instance, in other cancer contexts, combinations of tyrosine kinase inhibitors with histone deacetylase (HDAC) inhibitors have shown synergistic anti-proliferative effects tandfonline.com. Similarly, combining targeted agents with immune checkpoint inhibitors is an active area of research to enhance anti-tumor immunity.
Targeting Tumor Heterogeneity: Tumors are often heterogeneous, containing various subclones with different genetic alterations. A multi-pronged approach with this compound targeting ROS1, alongside agents addressing other oncogenic pathways or cellular processes (e.g., cell cycle progression, angiogenesis, apoptosis), could lead to more comprehensive tumor control.
Preclinical investigations would involve in vitro studies to assess synergistic or additive effects of this compound in combination with other drugs on cell proliferation, apoptosis, and signaling pathway modulation. Promising in vitro combinations would then be advanced to in vivo animal models to evaluate their combined efficacy, pharmacokinetics, and potential for reducing tumor burden and improving survival.
Design of Advanced Preclinical Efficacy Studies (e.g., animal models of disease)
The transition from in vitro characterization to in vivo validation is a critical step in the preclinical development of any therapeutic compound. For this compound, advanced preclinical efficacy studies would involve a range of animal models designed to mimic human ROS1-driven cancers and assess the compound's therapeutic potential in a living system.
Key preclinical efficacy studies would typically include:
Xenograft Models: These involve implanting human ROS1-rearranged cancer cell lines (e.g., NSCLC cell lines with ROS1 fusions) into immunodeficient mice. This compound would be administered to assess its ability to inhibit tumor growth, induce tumor regression, and prolong survival. Tumor volume measurements, immunohistochemical analysis for target engagement (e.g., ROS1 phosphorylation), and assessment of downstream signaling pathways would be standard endpoints.
Patient-Derived Xenograft (PDX) Models: PDX models are generated by directly implanting tumor tissue from ROS1-positive cancer patients into immunodeficient mice. These models more closely recapitulate the heterogeneity and microenvironment of human tumors, providing a more predictive platform for evaluating this compound's efficacy and identifying potential biomarkers of response or resistance.
Genetically Engineered Mouse Models (GEMMs): For a deeper understanding of this compound's effects on tumor initiation, progression, and metastasis, GEMMs that spontaneously develop ROS1-driven tumors (e.g., mice engineered to express ROS1 fusion genes in lung epithelial cells) would be invaluable. These models allow for the study of this compound's impact on tumor development from an early stage and its ability to prevent or treat established tumors.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Integrated into these efficacy studies, PK/PD assessments would determine the absorption, distribution, metabolism, and excretion of this compound in animal models, as well as its ability to modulate the intended biological target (ROS1) and downstream pathways in vivo. This data is crucial for informing dosing strategies and understanding the drug's exposure-response relationship.
These advanced preclinical studies are essential for generating robust data on this compound's efficacy, selectivity, and safety profile, providing the necessary foundation for potential future clinical translation.
Q & A
Q. What is KIST301072, and why is it significant in cancer research?
this compound is a pyrazole-based selective inhibitor of the ROS1 kinase, with an IC50 of 199 nM, identified for its potential in targeting ROS1 fusion-driven non-small cell lung cancer (NSCLC). Its significance lies in its specificity compared to broader kinase inhibitors, offering a tailored approach for studying ROS1 signaling pathways and resistance mechanisms in preclinical models .
Methodological Insight: To validate its significance, researchers should compare its IC50 with other ROS1 inhibitors (e.g., KIST301080, ASP3026) using standardized kinase inhibition assays, ensuring consistent cell lines and assay conditions .
Q. How should researchers design experiments to evaluate this compound’s inhibitory activity?
- In vitro : Use cell viability assays (e.g., MTT or ATP-based luminescence) in ROS1-driven cancer cell lines, with dose-response curves to calculate IC50. Include controls like untreated cells and a reference inhibitor (e.g., crizotinib).
- In vivo : Employ xenograft models with ROS1 fusion-positive tumors, monitoring tumor volume and survival rates. Ensure pharmacokinetic profiling to correlate drug exposure with efficacy .
Key Considerations: Replicate experiments across multiple cell lines and animal models to account for biological variability. Document protocols in line with Beilstein Journal guidelines for reproducibility .
Q. What methodological considerations are critical when collecting primary data on this compound’s efficacy?
- Assay Validation : Confirm ROS1 fusion status in cell lines via RT-PCR or FISH.
- Purity Checks : Use HPLC or mass spectrometry to verify compound purity (>95%).
- Data Triangulation : Combine biochemical assays (e.g., Western blot for phosphorylated ROS1) with phenotypic outcomes (apoptosis assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo outcomes?
Contradictions may arise from differences in drug bioavailability, tumor microenvironment interactions, or metabolic instability. To address this:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue penetration.
- Use orthotopic or patient-derived xenograft (PDX) models for better clinical relevance.
- Cross-validate findings with proteomic profiling of tumor tissues post-treatment .
Q. What computational methods optimize this compound’s molecular interactions with ROS1?
- Docking Studies : Use software like AutoDock Vina to predict binding poses, focusing on the ATP-binding pocket.
- Molecular Dynamics (MD) Simulations : Analyze stability of ROS1-KIST301072 complexes over 100+ ns trajectories.
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity changes caused by ROS1 mutations .
Q. What strategies mitigate resistance to this compound in ROS1-driven cancers?
- Combination Therapies : Pair with downstream inhibitors (e.g., MEK or PI3K inhibitors) to bypass resistance.
- Mutation Analysis : Use CRISPR screens to identify resistance-conferring mutations (e.g., ROS1 G2032R).
- Structure-Activity Relationship (SAR) Studies : Modify this compound’s pyrazole core to enhance binding to mutant ROS1 .
Methodological Frameworks
- PICO Framework : Apply to structure research questions (Population: ROS1+ NSCLC models; Intervention: this compound; Comparison: Existing inhibitors; Outcome: Tumor regression).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Data Analysis and Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
